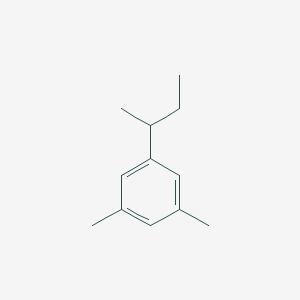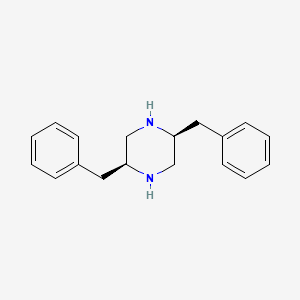
(2S,5S)-2,5-dibenzylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xenocockiamide A is a piperazine alkaloid derived from the fungus Aspergillus hancockii. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of certain malignancies that are resistant to conventional drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Xenocockiamide A involves the conversion of two molecules of L-phenylalanine to the intermediary piperazine compound. This process is facilitated by non-ribosomal peptide synthetases and reductases. The intermediary piperazine is then subjected to a series of hydroxylations and O-methylations to produce Xenocockiamide A .
Industrial Production Methods
Industrial production of Xenocockiamide A typically involves fermentation processes using Aspergillus hancockii. The fermentation conditions, including pH, temperature, and nutrient availability, are optimized to maximize the yield of Xenocockiamide A .
Analyse Chemischer Reaktionen
Types of Reactions
Xenocockiamide A undergoes various chemical reactions, including:
Oxidation: Hydroxylation reactions facilitated by cytochrome P450 monooxygenases.
Reduction: Reductive amination reactions.
Substitution: N-cinnamoylation reactions.
Common Reagents and Conditions
Oxidation: Cytochrome P450 monooxygenases, molecular oxygen.
Reduction: Reductases, NADPH.
Substitution: Cinnamic acid, non-ribosomal peptide synthetases.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methylated derivatives of Xenocockiamide A, such as hancockiamide D .
Wissenschaftliche Forschungsanwendungen
Xenocockiamide A has several scientific research applications:
Chemistry: Used as a model compound to study piperazine alkaloid biosynthesis.
Biology: Investigated for its role in fungal metabolism and secondary metabolite production.
Medicine: Explored for its potential as an antitumor agent due to its cytotoxic activity against certain cancer cell lines.
Industry: Potential use in the development of bio-pesticides due to its antimicrobial properties
Wirkmechanismus
Xenocockiamide A exerts its effects through multiple molecular targets and pathways. It is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with key enzymes involved in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hancockiamide D: Another piperazine alkaloid with similar biosynthetic pathways.
Xenocoumacin 1 and Xenocoumacin 2: Antimicrobial compounds produced by Xenorhabdus nematophila.
Uniqueness
Xenocockiamide A is unique due to its specific hydroxylation and methylation patterns, which confer distinct biological activities compared to other piperazine alkaloids. Its potential therapeutic applications, particularly in oncology, make it a compound of significant interest .
Eigenschaften
Molekularformel |
C18H22N2 |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
(2S,5S)-2,5-dibenzylpiperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1 |
InChI-Schlüssel |
MHZXGSQZAQYQPG-ROUUACIJSA-N |
Isomerische SMILES |
C1[C@@H](NC[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
C1C(NCC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


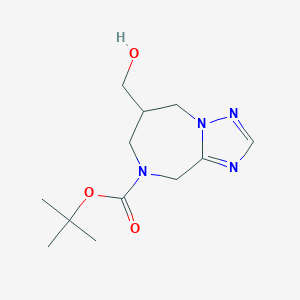
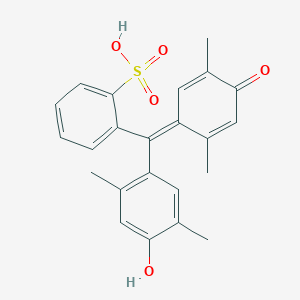
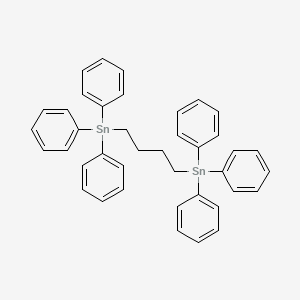
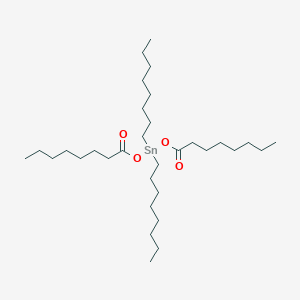

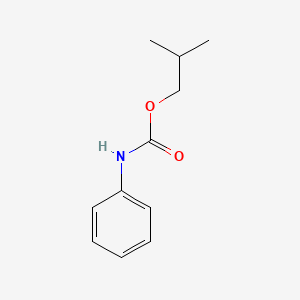

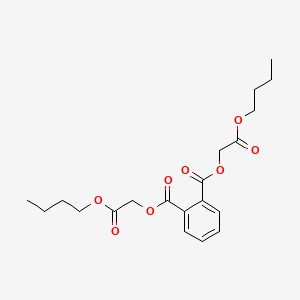


![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)


